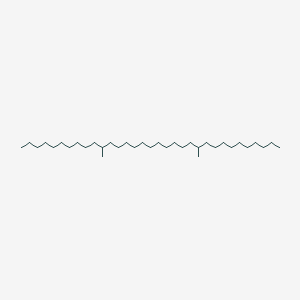
11,23-Dimethyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,23-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a derivative of tritriacontane, characterized by the presence of two methyl groups at the 11th and 23rd positions of the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,23-Dimethyltritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
11,23-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of 11,23-dimethyltritriacontanol, 11,23-dimethyltritriacontanal, or 11,23-dimethyltritriacontanoic acid.
Reduction: Cleavage products such as smaller alkanes.
Substitution: 11,23-dichlorotritriacontane or 11,23-dibromotritriacontane.
Aplicaciones Científicas De Investigación
11,23-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons in different chemical reactions.
Biology: Investigated for its role in biological membranes and its interaction with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Mecanismo De Acción
The mechanism of action of 11,23-Dimethyltritriacontane largely depends on its chemical interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other nonpolar molecules, potentially influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethyltritriacontane
- 5,15-Dimethyltritriacontane
- 7,19-Dimethyltritriacontane
Uniqueness
11,23-Dimethyltritriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This positional isomerism can result in different reactivity and interaction patterns compared to other dimethyltritriacontane isomers.
Propiedades
Número CAS |
163130-22-1 |
|---|---|
Fórmula molecular |
C35H72 |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
11,23-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-18-22-26-30-34(3)32-28-24-20-16-15-17-21-25-29-33-35(4)31-27-23-19-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
Clave InChI |
VHTJZKKRUJLYNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
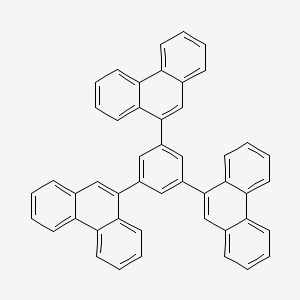
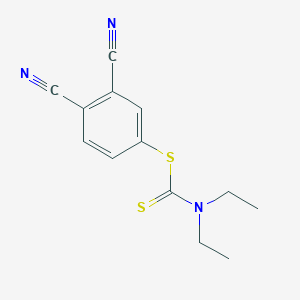

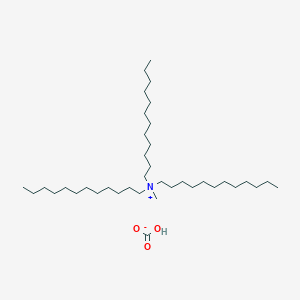
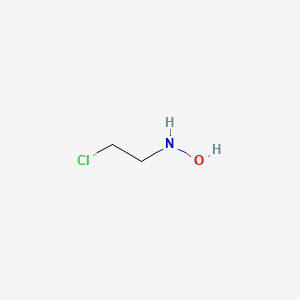
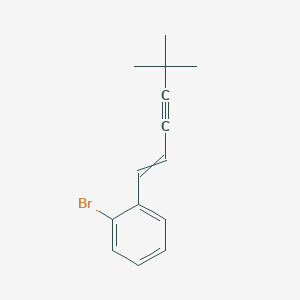
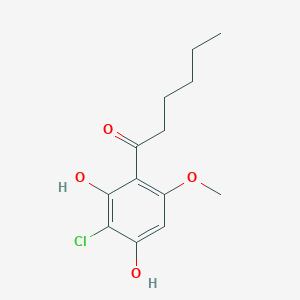
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
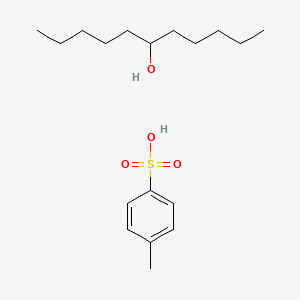
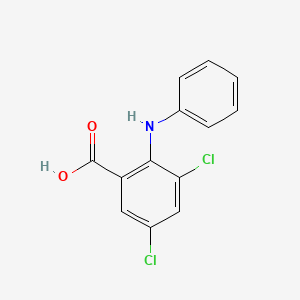
![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
